N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide
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Overview
Description
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide is an organic compound with the molecular formula C8H18N2O It is a derivative of acetamide and is characterized by the presence of a dimethylamino group and a 2-methylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide typically involves the reaction of 2-methylpropylamine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods are designed to ensure consistent quality and minimize the generation of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, as well as in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A related compound with similar structural features but lacking the 2-methylpropyl group.
N,N-Dimethyl-2-aminoacetamide: Another derivative of acetamide with different substituents on the nitrogen atom.
Uniqueness
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide is unique due to the presence of both the dimethylamino and 2-methylpropyl groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylpropylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-7(2)5-9-6-8(11)10(3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
OVOXNGZIJFNIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)N(C)C |
Origin of Product |
United States |
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